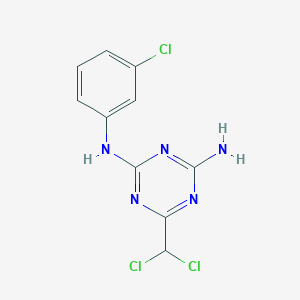![molecular formula C22H17F3N2O B11066000 3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11066000.png)
3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: 2-methylphenylamine and 3-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The amine group of 2-methylphenylamine reacts with the aldehyde group of 3-(trifluoromethyl)benzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core structure.
Hydrogenation: The final step may involve hydrogenation to reduce any double bonds and stabilize the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different functional groups.
Benzodiazepines: Compounds with similar pharmacological properties.
Uniqueness
3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and trifluoromethyl group, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C22H17F3N2O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H17F3N2O/c1-14-7-2-5-12-19(14)27-20(15-8-6-9-16(13-15)22(23,24)25)26-18-11-4-3-10-17(18)21(27)28/h2-13,20,26H,1H3 |
InChI Key |
KBFHOVOZCMTTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N'-hydroxy-2-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethanimidamide](/img/structure/B11065922.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11065924.png)
![2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B11065929.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11065933.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11065939.png)
![N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11065947.png)
![1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065962.png)
![(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11065965.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide](/img/structure/B11065966.png)

![4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11065985.png)
![1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B11065991.png)
![(5E)-5-(3-bromobenzylidene)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11065996.png)
![4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B11066005.png)
